3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoicacid
Description
This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a benzoic acid backbone with a branched 2-methylpropyl side chain. Key characteristics inferred from related compounds include:
Properties
Molecular Formula |
C26H25NO4 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3-[1-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropyl]benzoic acid |
InChI |
InChI=1S/C26H25NO4/c1-16(2)24(17-8-7-9-18(14-17)25(28)29)27-26(30)31-15-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-14,16,23-24H,15H2,1-2H3,(H,27,30)(H,28,29) |
InChI Key |
ATAKUSISRQPYKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoic acid typically involves the protection of amino acids using the Fmoc group. The process begins with the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine . The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature. The resulting Fmoc-protected amino acid is then coupled with benzoic acid derivatives using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The Fmoc group can be removed through nucleophilic substitution using piperidine or other amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Piperidine in DMF or dichloromethane at room temperature.
Major Products
The major products formed from these reactions include the deprotected amino acid, oxidized derivatives, and reduced derivatives .
Scientific Research Applications
3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylpropyl]benzoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. The Fmoc group can be selectively removed under mild conditions using piperidine, allowing for the sequential addition of amino acids to form peptides . The molecular targets and pathways involved include the activation of carboxyl groups and the formation of amide bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fmoc-Protected Benzoic Acid Derivatives
(a) 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbenzoic acid (CAS 1072901-47-3)
- Molecular formula: $ C{23}H{19}NO_4 $
- Molecular weight : 373.40 g/mol
- Key differences : Lacks the 2-methylpropyl side chain, resulting in reduced steric hindrance compared to the target compound. This may enhance solubility in polar solvents like DMF .
(b) (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid (HY-W010984)
- Molecular formula: $ C{25}H{23}NO_4 $
- Molecular weight : 401.45 g/mol
- Key differences: Incorporates an o-tolyl (2-methylphenyl) group instead of a benzoic acid backbone.
Fmoc-Protected Cycloalkane Derivatives
(a) 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid (CAS 1935557-50-8)
- Molecular formula: $ C{20}H{19}NO_4 $
- Molecular weight : 337.38 g/mol
- Key differences : The cyclobutane ring introduces conformational rigidity, which may limit its utility in flexible peptide chains but enhance stability in specific tertiary structures .
(b) (S)-3-cyclopentyl-3-(((9H-fluoren-9-yl)methoxy)carbonyl)amino-propionic acid
Fmoc-Protected Linear Chain Derivatives
(a) 3-[benzyl(methyl)amino]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid (CAS 2137504-28-8)
- Molecular formula : $ C{26}H{26}N2O4 $
- Molecular weight : 430.5 g/mol
- Key differences: The benzyl(methyl)amino group introduces a tertiary amine, enabling pH-dependent solubility and coordination chemistry .
(b) (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid (CAS 209252-16-4)
- Molecular formula: Not provided, but estimated as $ C{22}H{27}NO_4 $.
- Key differences: A longer aliphatic chain (hexanoic acid) enhances lipophilicity, ideal for lipidated peptide applications .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |
|---|---|---|---|---|
| Target Compound (Inferred) | $ C{23}H{23}NO_4 $ | ~385 | N/A | 2-methylpropyl-benzoic acid |
| 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbenzoic acid | $ C{23}H{19}NO_4 $ | 373.40 | 1072901-47-3 | 2-methylbenzoic acid |
| (S)-2-...-3-(o-tolyl)propanoic acid | $ C{25}H{23}NO_4 $ | 401.45 | 211637-75-1 | o-Tolyl substitution |
| 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)cyclobutane-1-carboxylic acid | $ C{20}H{19}NO_4 $ | 337.38 | 1935557-50-8 | Cyclobutane backbone |
| 3-[benzyl(methyl)amino]-2-...propanoic acid | $ C{26}H{26}N2O4 $ | 430.5 | 2137504-28-8 | Tertiary amine side chain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
